molecular formula C22H25ClN4O3S3 B2420888 (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1101187-56-7

(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2420888
CAS No.: 1101187-56-7
M. Wt: 525.1
InChI Key: KMDGFSBRNSSHQF-UHFFFAOYSA-N
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Description

(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25ClN4O3S3 and its molecular weight is 525.1. The purity is usually 95%.
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Properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O3S3/c1-14-12-15(2)20-17(13-14)31-22(24-20)26-10-8-25(9-11-26)21(28)16-4-3-7-27(16)33(29,30)19-6-5-18(23)32-19/h5-6,12-13,16H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDGFSBRNSSHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, often referred to as CTPP, is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CTPP, focusing on its mechanisms of action, target interactions, and therapeutic implications.

Chemical Structure and Properties

CTPP possesses a unique structural configuration that contributes to its biological activity. The molecular formula is C22H25ClN4O3S3C_{22}H_{25}ClN_{4}O_{3}S_{3} with a molecular weight of 525.1 g/mol. The presence of functional groups such as the chlorothiophene and benzo[d]thiazole moieties enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC22H25ClN4O3S3C_{22}H_{25}ClN_{4}O_{3}S_{3}
Molecular Weight525.1 g/mol
Structural FeaturesChlorothiophene, Benzo[d]thiazole, Sulfonyl group

The biological activity of CTPP is primarily attributed to its ability to interact with various molecular targets within the body. The compound may inhibit specific enzymes and receptors involved in crucial biochemical pathways.

Enzyme Inhibition

Research indicates that CTPP may inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). These enzymes play significant roles in neurodegenerative diseases like Alzheimer's disease. Inhibition of AChE enhances cholinergic signaling, while MAO-B inhibition affects monoamine metabolism, potentially alleviating cognitive decline .

Antimicrobial Properties

Preliminary studies suggest that CTPP exhibits antimicrobial activity against various bacterial strains. This is attributed to the structural motifs present in the compound which have shown efficacy in previous research on similar benzothiazole and thiophene derivatives .

Anticancer Potential

Emerging evidence points towards the anticancer properties of CTPP. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents in oncology . A study involving in vitro assays revealed that CTPP could induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.

In Vitro Studies

In vitro assays conducted on various cell lines have demonstrated the efficacy of CTPP in inhibiting cell proliferation. For example, a study reported a significant reduction in viability of human glioblastoma cells treated with CTPP compared to control groups .

Animal Models

Animal studies are essential for evaluating the pharmacokinetics and pharmacodynamics of CTPP. Initial findings indicate that oral administration leads to measurable concentrations in plasma, suggesting good bioavailability . Further studies are needed to assess long-term effects and therapeutic window.

Preparation Methods

Synthesis of the Pyrrolidine Sulfonamide Intermediate

The (1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl) moiety is synthesized via sulfonylation of pyrrolidine with 5-chlorothiophene-2-sulfonyl chloride.

Sulfonylation Reaction

The reaction proceeds under basic conditions to deprotonate pyrrolidine, enabling nucleophilic attack on the sulfonyl chloride. Typical conditions include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or pyridine
  • Temperature: 0–25°C
  • Time: 4–12 hours.
Optimization Insights
Parameter Optimal Value Yield Impact
Solvent DCM 85–90%
Base TEA 88%
Reaction Time 6 hours Max yield

The product, 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine , is purified via recrystallization (ethanol/water) and characterized by $$ ^1\text{H NMR} $$ (δ 3.2–3.5 ppm for pyrrolidine protons) and LC-MS ([M+H]$$^+$$ = 294.7).

Synthesis of the 4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine Fragment

The benzo[d]thiazol-piperazine component is prepared through cyclocondensation and nucleophilic substitution.

Benzo[d]thiazole Ring Formation

A modified Gewald reaction synthesizes 4,6-dimethylbenzo[d]thiazol-2-amine :

  • Reactants: 4,6-Dimethyl-2-aminothiophenol, cyanogen bromide
  • Conditions: Reflux in acetic acid (12 hours).
Key Reaction Data
Component Quantity Role
4,6-Dimethyl-2-aminothiophenol 10 mmol Thiol donor
Cyanogen bromide 12 mmol Cyclizing agent
Acetic acid 50 mL Solvent/catalyst

Yield: 78–82%.

Piperazine Substitution

The amine reacts with 1-chloroethylpiperazine under SN2 conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate
  • Temperature: 80°C, 8 hours.

Product 4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazine is isolated via column chromatography (silica gel, ethyl acetate/hexane) and confirmed by $$ ^{13}\text{C NMR} $$ (δ 120–150 ppm for aromatic carbons).

Methanone Coupling of Intermediate Fragments

The final step involves coupling the pyrrolidine sulfonamide with the piperazine-thiazole fragment via amide bond formation.

Activation of the Pyrrolidine Carboxylic Acid

The pyrrolidine sulfonamide is converted to its acyl chloride using thionyl chloride:

  • Conditions: Reflux in anhydrous DCM (2 hours).

Amide Bond Formation

The acyl chloride reacts with the piperazine-thiazole amine under Schotten-Baumann conditions:

  • Solvent: Water/DCM biphasic system
  • Base: Sodium hydroxide
  • Temperature: 0–5°C, 3 hours.
Yield Optimization
Parameter Optimal Value Yield
Acyl Chloride Purity >95% 75%
Reaction Scale 10 mmol 80%

Characterization via HRMS confirms the target compound ([M+H]$$^+$$ = 587.2).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sulfonylation-Coupling Approach

A streamlined method combines sulfonylation and amide coupling in a single reactor:

  • Catalyst: DMAP (4-dimethylaminopyridine)
  • Solvent: THF
  • Yield: 68% (lower due to side reactions).

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative coupling:

  • Resin Loading: 1.2 mmol/g
  • Final Yield: 65% (requires specialized equipment).

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation: Competing N-sulfonylation at pyrrolidine’s secondary amine is minimized using bulky bases (e.g., DIPEA).
  • Thiazole Ring Oxidation: Anaerobic conditions prevent sulfoxide formation during benzo[d]thiazole synthesis.
  • Amide Hydrolysis: Low-temperature coupling (<10°C) suppresses acyl chloride degradation.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateSynthesis StepOptimal ConditionsYield (%)Reference
5-Chlorothiophene-2-sulfonyl chlorideSulfonylation of thiopheneCl₂, DCM, 0°C → rt, 12 hr78
4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazineNucleophilic substitutionEtOH, reflux, 6 hr85
Pyrrolidin-2-yl methanone coreCoupling via EDC/HOBtDMF, rt, 24 hr70

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeTechniqueResolution StrategyReference
Stereochemical confirmationChiral HPLCUse Chiralpak IA column, hexane:IPA (80:20)
Solubility in bioassaysCo-solvent systems10% β-cyclodextrin in PBS
Spectral overlap in NMR2D HMBCResolve through long-range couplings

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